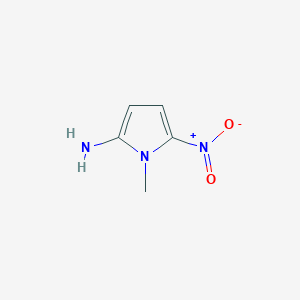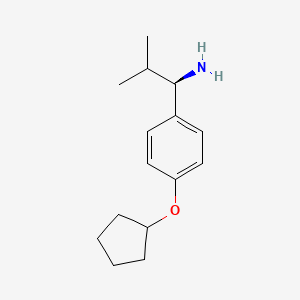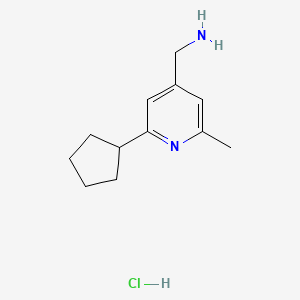
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one typically involves the reaction of 3-chlorophenyl isothiocyanate with chlorine in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
化学反应分析
Types of Reactions
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is used as a preservative in various products, including paints, adhesives, and personal care products.
作用机制
The antimicrobial activity of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit essential enzymes within the microbial cells, further contributing to its antimicrobial effects.
相似化合物的比较
Similar Compounds
- 2-methyl-4-isothiazolin-3-one
- 1,2-benzisothiazolin-3-one
- 4,5-dichloro-2-octyl-4-isothiazolin-3-one
Uniqueness
Compared to similar compounds, 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one stands out due to its dual chlorine substitution, which enhances its antimicrobial properties. This makes it particularly effective in applications where strong antimicrobial activity is required.
属性
分子式 |
C9H5Cl2NOS |
|---|---|
分子量 |
246.11 g/mol |
IUPAC 名称 |
5-chloro-2-(3-chlorophenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-2-1-3-7(4-6)12-9(13)5-8(11)14-12/h1-5H |
InChI 键 |
NSHFBMJAFSKJIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)

![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)


![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)

![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)

![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)

![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)

